Ethyl 3-amino-4-benzylfuran-2-carboxylate
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Overview
Description
Ethyl 3-amino-4-benzylfuran-2-carboxylate is a chemical compound with the molecular formula C14H15NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-benzylfuran-2-carboxylate typically involves the reaction of 3-amino-4-benzylfuran-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-benzylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
Ethyl 3-amino-4-benzylfuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-benzylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A parent compound with a similar core structure.
Indole: Another heterocyclic compound with diverse biological activities.
Thiophene: A sulfur-containing analog with similar chemical properties.
Uniqueness
Ethyl 3-amino-4-benzylfuran-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, benzyl group, and furan ring makes it a versatile compound for various applications .
Properties
CAS No. |
824984-05-6 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 3-amino-4-benzylfuran-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-2-17-14(16)13-12(15)11(9-18-13)8-10-6-4-3-5-7-10/h3-7,9H,2,8,15H2,1H3 |
InChI Key |
NOHWVHKGTNTRON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CO1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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